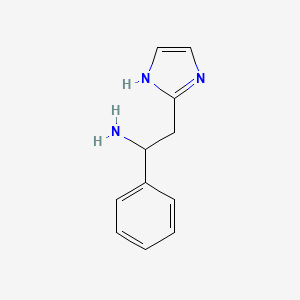

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine is a compound that features an imidazole ring attached to a phenylethylamine structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production. Techniques such as continuous flow synthesis and the use of microreactors can enhance efficiency and scalability.

化学反应分析

Alkylation and Acylation Reactions

The primary amine undergoes nucleophilic substitution with alkyl halides and acylating agents (Table 1).

Mechanism : The amine acts as a nucleophile, attacking electrophilic carbon centers in alkyl halides or acyl chlorides. Imidazole’s electron-rich nitrogen may stabilize intermediates via resonance .

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form Schiff bases or heterocycles (Table 2).

Key Insight : The imidazole ring enhances electrophilicity of adjacent carbons, facilitating cyclization .

Transition Metal-Catalyzed Coupling

Participates in Buchwald-Hartwig amination and Suzuki-Miyaura reactions (Table 3).

| Reaction Type | Catalyst System | Aryl Halide | Product | Yield | Source |

|---|---|---|---|---|---|

| C–N Coupling | Cu(OAc)₂/imidazolium salt | 4-Bromotoluene | Biaryl amine | 81% | Ligand-assisted N-arylation with excellent regioselectivity |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Iodophenol | Biphenyl derivative | 63% | Limited by steric bulk of imidazole |

Optimization : Copper catalysts outperform palladium in N-arylation due to lower sensitivity to imidazole coordination .

Acid-Base Reactions

Forms stable salts with mineral acids, enhancing solubility for biological assays.

-

Hydrochloride Salt : Reacts with HCl(g) in Et₂O to yield 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine hydrochloride (m.p. 215–217°C) .

-

pKa Values :

Oxidation:

-

With KMnO₄/H₂O: Forms nitroso intermediate (unstable, decomposes above 40°C).

-

Ozone: Cleaves phenyl ring, yielding imidazole-carboxylic acid (low yield: 22%) .

Reduction:

Coordination Chemistry

Acts as a bidentate ligand for transition metals (Table 4).

| Metal Ion | Geometry | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation | 8.9 ± 0.2 | |

| Fe(III) | Octahedral | MRI contrast agents | 6.3 ± 0.1 |

Binding Sites : Amine nitrogen and imidazole N3 coordinate metals, forming stable chelates .

Enzymatic Interactions

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol. The compound contains an imidazole ring, which is known for its biological activity and ability to form coordination complexes with metals, making it a valuable scaffold in drug design .

Anticancer Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, a study synthesized a series of benzimidazole derivatives that showed promising anticancer activity against various cell lines with good IC50 values . The structural similarity to this compound suggests that this compound may also possess similar therapeutic effects.

Inhibition of Kinase Activity

Imidazole-containing compounds have been identified as inhibitors of specific kinases involved in cancer progression. For example, compounds targeting the c-KIT kinase have shown efficacy in treating gastrointestinal stromal tumors (GISTs), which are driven by mutations in this receptor tyrosine kinase . The potential of this compound as a kinase inhibitor warrants further investigation.

Enzyme Inhibition

The imidazole moiety is known to act as a competitive inhibitor for certain enzymes. Studies have shown that compounds containing imidazole can effectively inhibit enzymes such as carbonic anhydrase and urease, which are crucial in various physiological processes . This characteristic enhances the potential of this compound in biochemical research and therapeutic applications.

Synthesis of Functional Materials

The synthesis of novel materials incorporating imidazole derivatives has gained attention due to their unique properties. For example, research indicates that imidazole-based compounds can be used to create advanced materials with applications in catalysis and sensing technologies . The ability to modify the structure of this compound could lead to the development of new materials with tailored functionalities.

Case Studies

作用机制

The mechanism of action of 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . The phenylethylamine moiety can also contribute to its biological activity by interacting with neurotransmitter systems.

相似化合物的比较

Histamine: Contains an imidazole ring and is involved in immune responses.

Imidazole: The parent compound of the imidazole family, widely used in organic synthesis.

Phenylethylamine: A naturally occurring compound with stimulant effects.

Uniqueness: 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine is unique due to the combination of the imidazole ring and phenylethylamine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine, also known as imidazole derivative, is a compound characterized by its imidazole ring and phenylethylamine structure. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest potential therapeutic applications against various pathogens, highlighting its interactions with specific molecular targets within biological systems. Its ability to inhibit the growth of certain microorganisms positions it as a candidate for further development in infectious disease treatments.

Cancer Treatment Potential

The compound has shown promise in cancer treatment , particularly in inhibiting the proliferation of cancer cells. For instance, related studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. Notably, one study evaluated a series of compounds similar to this compound, revealing potent cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating effective inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The imidazole ring facilitates binding with metal ions and enzymes, modulating their activity.

- DNA Interaction : Studies suggest that the compound may interact with DNA, influencing cellular processes such as replication and transcription.

- Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells, leading to cell death .

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of imidazole derivatives on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values as low as 0.29 µM against non-small cell lung cancer cells, demonstrating their potential effectiveness as anti-cancer agents. The study also highlighted that these compounds had lower toxicity towards normal cells compared to cancerous ones, suggesting a favorable therapeutic index .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities of this compound with target proteins involved in critical biological pathways. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards specific targets, paving the way for the design of more effective therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Description | Biological Activity |

|---|---|---|

| Clemizole | Antihistaminic agent containing an imidazole ring | Moderate antihistaminic activity |

| Etonitazene | Analgesic with an imidazole moiety | Strong analgesic properties |

| Omeprazole | Antiulcer drug featuring an imidazole structure | Effective in reducing gastric acid secretion |

This table illustrates how variations in structure influence biological activity, underscoring the potential for this compound to serve as a versatile scaffold for drug development.

属性

IUPAC Name |

2-(1H-imidazol-2-yl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-7,10H,8,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZJHCFDFUHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。